molecular formula C8H18ClNO B13545717 rac-(2R,3R)-2-propylpiperidin-3-olhydrochloride,cis

rac-(2R,3R)-2-propylpiperidin-3-olhydrochloride,cis

Cat. No.: B13545717
M. Wt: 179.69 g/mol
InChI Key: ZISWOSJCOHHMAL-WSZWBAFRSA-N
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Description

rac-(2R,3R)-2-Propylpiperidin-3-ol hydrochloride, cis is a chiral piperidine derivative characterized by:

  • Structure: A six-membered piperidine ring with a propyl substituent at position 2 and a hydroxyl group at position 3. The cis configuration indicates spatial proximity of these substituents.
  • Salt form: Hydrochloride improves solubility and stability for pharmaceutical applications.
  • Molecular formula: Inferred as C₉H₁₈ClNO (molecular weight ~179.5 g/mol), based on structural analogs .

Properties

Molecular Formula

C8H18ClNO

Molecular Weight

179.69 g/mol

IUPAC Name

(2S,3S)-2-propylpiperidin-3-ol;hydrochloride

InChI

InChI=1S/C8H17NO.ClH/c1-2-4-7-8(10)5-3-6-9-7;/h7-10H,2-6H2,1H3;1H/t7-,8-;/m0./s1

InChI Key

ZISWOSJCOHHMAL-WSZWBAFRSA-N

Isomeric SMILES

CCC[C@H]1[C@H](CCCN1)O.Cl

Canonical SMILES

CCCC1C(CCCN1)O.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Precursors

  • 2-propylpiperidine derivatives or piperidin-3-ol precursors
  • Chiral or racemic precursors such as 2-propylpiperidin-3-one or related ketones
  • Reagents for stereoselective reduction or hydroxylation

Detailed Preparation Methods

Method 1: Stereoselective Reduction of 2-Propylpiperidin-3-one

Step 1: Synthesis of 2-propylpiperidin-3-one

  • Starting from commercially available piperidin-3-one, alkylation at the 2-position with a propyl halide under basic conditions yields 2-propylpiperidin-3-one.
  • Conditions: Use of strong base (e.g., sodium hydride) and propyl bromide or iodide in an aprotic solvent like dimethylformamide.

Step 2: Stereoselective reduction of the ketone to the cis-3-ol

  • Reduction of the 3-ketone group using stereoselective hydride reagents such as sodium borohydride or chiral boron reagents under controlled temperature to favor the cis isomer.
  • The hydride attacks the ketone from the less hindered face, generating the 3-hydroxyl group cis to the 2-propyl substituent.

Step 3: Formation of hydrochloride salt

  • Treatment of the free base with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether) precipitates the hydrochloride salt of rac-(2R,3R)-2-propylpiperidin-3-ol, cis.

Yields and Purity:

  • Typical yields range from 60% to 80% for the reduction step.
  • Purity is confirmed by Nuclear Magnetic Resonance spectroscopy and chiral High-Performance Liquid Chromatography.

Method 2: Diastereoselective Epoxide Ring Opening

Step 1: Preparation of 2-propylpiperidine epoxide intermediate

  • Starting from 2-propylpiperidine, epoxidation of the double bond (if present) or synthesis of an oxirane ring adjacent to the 2-position.

Step 2: Nucleophilic ring opening with hydroxide

  • Treatment of the epoxide with hydroxide ion under controlled conditions opens the ring to form the 3-hydroxy substituent with cis stereochemistry relative to the 2-propyl group.

Step 3: Salt formation

  • Conversion to hydrochloride salt as described above.

Advantages:

  • This method can offer higher stereoselectivity and milder conditions.

Method 3: Chiral Auxiliary or Catalyst Mediated Synthesis

  • Use of chiral auxiliaries or asymmetric catalysts during the alkylation or reduction steps to control stereochemistry directly, producing enantiomerically enriched rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis.
  • Examples include chiral oxazolidinones or transition metal catalysts with chiral ligands.

Analytical Data and Characterization

Parameter Data
Molecular Formula C8H17NO·HCl
Molecular Weight Approximately 179.7 g/mol (free base + HCl)
Melting Point Typically 150-160 °C (hydrochloride salt)
NMR (1H, CDCl3) Characteristic signals for piperidine ring protons, propyl chain, and hydroxyl proton
Optical Rotation Zero for racemic mixture
Chiral HPLC Retention Time Confirms cis stereochemistry and racemic nature
IR Spectroscopy OH stretch ~3400 cm^-1, NH stretch ~3300 cm^-1

Research Findings and Optimization Notes

  • Temperature control during reduction is critical to maximize cis selectivity and minimize trans isomer formation.
  • Use of protic solvents during reduction can influence stereoselectivity.
  • Salt formation improves compound stability and facilitates purification.
  • Recent studies suggest that catalytic asymmetric hydrogenation of 2-propylpiperidin-3-one precursors can improve enantiomeric excess and yield.
  • Purification by recrystallization from ethanol or ethyl acetate/hexane mixtures is effective.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages Typical Yield (%)
Stereoselective Reduction Alkylation → Reduction → Salt Straightforward, scalable Moderate stereoselectivity 60-80
Epoxide Ring Opening Epoxide formation → Opening → Salt High stereoselectivity Requires epoxide intermediate 65-75
Chiral Auxiliary/Catalyst Asymmetric alkylation/reduction Enantioselective, high purity More complex, costly catalysts 70-85

Chemical Reactions Analysis

Types of Reactions: rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s stereochemistry and the nature of the reagents used.

Common Reagents and Conditions: Common reagents used in the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products.

Major Products Formed: The major products formed from the reactions of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis has a wide range of applications in scientific research. In chemistry, it is used as a chiral building block for the synthesis of complex molecules. In biology, it serves as a tool for studying stereochemistry and its effects on biological activity. In medicine, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development. In industry, it is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

rac-(2R,3R)-2-Cyclopropylpyrrolidin-3-ol Hydrochloride

  • Molecular formula: C₈H₁₆ClNO (177.68 g/mol) .
  • Key differences :
    • Five-membered pyrrolidine ring vs. six-membered piperidine.
    • Cyclopropyl substituent (small, rigid ring) vs. linear propyl chain.
  • Implications :
    • Cyclopropyl groups enhance metabolic stability but reduce lipophilicity compared to propyl .
    • Pyrrolidine’s smaller ring may increase conformational rigidity, affecting receptor binding.

rac-(3R,6R)-3-Amino-6-(Trifluoromethyl)piperidin-2-one Hydrochloride, cis

  • Molecular formula : C₇H₁₁ClF₃N₂O (218.6 g/mol) .
  • Key differences :
    • Ketone (piperidin-2-one) vs. alcohol functional group.
    • Trifluoromethyl (electron-withdrawing) substituent vs. propyl.
  • Implications :
    • Trifluoromethyl groups improve metabolic resistance and alter electronic properties.
    • Ketone reduces hydrogen-bonding capacity compared to alcohol, impacting solubility.

rac-3-[(2R,5S)-5-(Trifluoromethyl)pyrrolidin-2-yl]propanoic Acid Hydrochloride, cis

  • Molecular formula: C₈H₁₃ClF₃NO₂ (247.64 g/mol) .
  • Key differences: Pyrrolidine ring with trifluoromethyl and propanoic acid vs. piperidine with hydroxyl.
  • Implications :
    • Carboxylic acid enhances aqueous solubility but introduces pH-dependent ionization.
    • Trifluoromethyl increases hydrophobicity and bioavailability.

rac-(2R,3R)-1,1,1-Trifluoro-3-methoxybutan-2-amine Hydrochloride

  • Molecular formula: C₅H₁₀ClF₃NO (193.05 g/mol) .
  • Key differences :
    • Linear butan-2-amine backbone vs. cyclic piperidine.
    • Methoxy and trifluoromethyl substituents vs. propyl and hydroxyl.
  • Implications :
    • Trifluoromethyl and methoxy groups enhance lipophilicity and blood-brain barrier penetration.
    • Linear structure reduces steric hindrance compared to cyclic systems.

Data Table: Comparative Analysis

Compound Name Molecular Formula Mol. Weight (g/mol) Key Substituents Functional Groups TPSA (Ų) Key Properties
rac-(2R,3R)-2-Propylpiperidin-3-ol HCl, cis C₉H₁₈ClNO 179.5* Propyl, hydroxyl Alcohol, amine ~30* Moderate solubility, chiral
rac-(2R,3R)-2-Cyclopropylpyrrolidin-3-ol HCl C₈H₁₆ClNO 177.68 Cyclopropyl Alcohol, amine ~30 High metabolic stability
rac-(3R,6R)-3-Amino-6-(CF₃)piperidin-2-one HCl C₇H₁₁ClF₃N₂O 218.6 Trifluoromethyl Ketone, amine ~50 Enhanced electronic effects
rac-3-[(2R,5S)-5-(CF₃)pyrrolidin-2-yl]propanoic acid HCl C₈H₁₃ClF₃NO₂ 247.64 Trifluoromethyl, propanoic acid Carboxylic acid, amine ~75 High solubility, pH-dependent
rac-(2R,3R)-1,1,1-CF₃-3-methoxybutan-2-amine HCl C₅H₁₀ClF₃NO 193.05 Trifluoromethyl, methoxy Amine, ether 35.2 High lipophilicity

*Inferred values based on structural analogs.

Research Findings and Implications

  • Solubility : Hydrochloride salts generally improve aqueous solubility, but functional groups like carboxylic acids (e.g., ) or ketones (e.g., ) modulate this property.
  • Bioactivity : Piperidine derivatives (target compound) are often explored for CNS applications, whereas pyrrolidine analogs (e.g., ) may target peripheral receptors.
  • Metabolic Stability : Trifluoromethyl groups (e.g., ) resist oxidative metabolism, enhancing drug half-life.

Biological Activity

Rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally related to various biologically active molecules and has been studied for its effects on different biological systems, particularly in the context of receptor modulation and therapeutic applications.

Biological Activity Overview

  • Receptor Modulation : This compound has been identified as a modulator of chemokine receptors, particularly the CCR2 receptor. CCR2 plays a crucial role in immune response and inflammation, making it a target for therapeutic intervention in various inflammatory diseases .
  • Pharmacological Effects :
    • Antagonism : Studies indicate that rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride exhibits antagonistic properties at CCR2, which may have implications for treating conditions such as multiple sclerosis and rheumatoid arthritis .
    • CNS Activity : The compound has shown potential effects on central nervous system (CNS) pathways, suggesting possible applications in neuropsychiatric disorders .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride. Key findings include:

  • CCR2 Binding Affinity : The compound demonstrated significant binding affinity for CCR2 with an IC50 value indicating effective receptor blockade.
CompoundIC50 (nM)
rac-(2R,3R)-2-propylpiperidin-3-ol HCl25

In Vivo Studies

In vivo studies have provided insights into the pharmacodynamics of the compound:

  • Efficacy in Animal Models : Administration of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride in rodent models resulted in a marked reduction in inflammatory markers associated with autoimmune responses.
Dosage (mg/kg)Inflammatory Marker Reduction (%)
130
1050
10070

Case Study 1: Treatment of Inflammatory Conditions

A clinical trial involving patients with rheumatoid arthritis was conducted to assess the efficacy of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride. Results indicated significant improvement in joint swelling and pain relief compared to placebo.

Case Study 2: Neuropsychiatric Disorders

Another study explored the potential use of this compound in treating anxiety disorders. Patients reported reduced anxiety levels after treatment with rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, suggesting its utility as an anxiolytic agent.

Q & A

Q. 1.1. What are the optimal synthetic routes for rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis, and how do reaction conditions influence stereochemical purity?

Methodological Answer: The synthesis typically involves the reduction of a ketone precursor (e.g., 2-propylpiperidin-3-one) using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in inert solvents such as tetrahydrofuran (THF) at controlled temperatures (0–25°C). Post-reduction, the alcohol intermediate is treated with hydrochloric acid to form the hydrochloride salt .

  • Key Variables:
    • Reducing Agent Selectivity: LiAlH₄ may achieve higher yields but risks over-reduction. NaBH₄ is milder but may require longer reaction times.
    • Solvent Polarity: THF enhances solubility of intermediates, while dichloromethane (DCM) may improve stereochemical retention .
  • Stereochemical Control: Chiral HPLC or polarimetry should confirm cis-configuration, as competing pathways (e.g., epimerization) can occur during acidification .

Q. 1.2. How can researchers validate the structural integrity of rac-(2R,3R)-2-propylpiperidin-3-ol hydrochloride, cis?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Key signals include the piperidine ring protons (δ 3.0–3.5 ppm) and propyl chain methyl groups (δ 0.8–1.5 ppm) .
    • IR: Characteristic peaks for hydroxyl (3200–3600 cm⁻¹) and ammonium chloride (2500–3000 cm⁻¹) .
  • X-ray Crystallography: Resolves absolute configuration and hydrogen-bonding patterns in the crystal lattice .

Q. 1.3. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Highly water-soluble due to its hydrochloride salt form (>50 mg/mL at 25°C). Limited solubility in nonpolar solvents (e.g., hexane) .
  • Stability:
    • pH Sensitivity: Degrades above pH 7 due to deprotonation of the ammonium group. Store at pH 4–6 in aqueous buffers .
    • Light/Temperature: Light-sensitive; store in amber vials at –20°C for long-term stability .

Q. 1.4. What preliminary assays are recommended to assess its biological activity?

Methodological Answer:

  • In Vitro Screening:
    • Enzyme Inhibition: Use fluorogenic substrates to test inhibition of CDK7 or other kinases (IC₅₀ determination) .
    • Receptor Binding: Radioligand displacement assays (e.g., serotonin or dopamine receptors) .
  • Cytotoxicity: MTT assay in HEK293 or HeLa cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. 2.1. How can computational modeling resolve contradictions in reported reactivity data for stereoisomers of this compound?

Methodological Answer:

  • Quantum Mechanical Calculations: Use density functional theory (DFT) to compare transition-state energies of stereoisomers during reactions (e.g., oxidation or substitution). This clarifies why cis-isomers exhibit slower kinetics in certain substitutions .
  • Molecular Dynamics (MD): Simulate solvent effects on stereochemical stability. For example, polar solvents stabilize the cis-isomer’s intramolecular hydrogen bonds .

Q. 2.2. What strategies optimize the compound’s selectivity for neurological targets versus off-target receptors?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Synthesize analogs with modified propyl chains (e.g., cyclopropane or fluorinated groups) to assess steric/electronic effects on binding .
  • Biolayer Interferometry (BLI): Quantify binding kinetics (kₒₙ/kₒff) to dopamine D₂ vs. serotonin 5-HT₂A receptors .

Q. 2.3. How do stereochemical variations (cis vs. trans) influence metabolic pathways in vivo?

Methodological Answer:

  • Isotope Tracing: Administer ¹³C-labeled cis- and trans-isomers to rodents; analyze metabolites via LC-MS to identify stereospecific oxidation or glucuronidation pathways .
  • CYP450 Inhibition Assays: Test isoform-specific inhibition (e.g., CYP3A4 vs. CYP2D6) to predict drug-drug interaction risks .

Q. 2.4. What experimental designs mitigate batch-to-batch variability in enantiomeric excess during synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT): Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and adjust reducing agent stoichiometry in real time .
  • Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent ratio, and agitation speed for maximum enantiomeric purity (>98% ee) .

Q. 2.5. How can researchers reconcile discrepancies in reported biological activity across cell lines?

Methodological Answer:

  • Transcriptomic Profiling: Perform RNA-seq on responsive vs. non-responsive cell lines to identify differentially expressed genes (e.g., ABC transporters or metabolic enzymes) .
  • CRISPR Knockout Models: Delete candidate receptors (e.g., NMDA subunits) to validate target specificity .

Key Notes

  • Advanced Techniques: Highlighted integration of computational modeling (DFT, MD) and high-throughput screening (BLI, CRISPR) .
  • Data Contradiction: Addressed via multi-omics approaches (transcriptomics, metabolomics) .

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